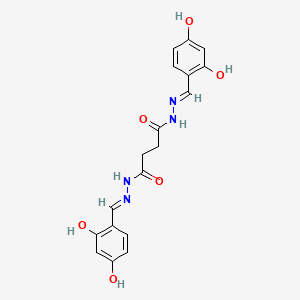![molecular formula C23H18BrN3O2 B11709065 5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)
5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-bromo-N'-[(E)-(4-méthoxyphényl)méthylidène]-3-phényl-1H-indole-2-carbohydrazide est un composé organique complexe appartenant à la classe des dérivés d'indole. Les dérivés d'indole sont importants en raison de leur présence dans divers produits naturels et de leurs activités biologiques.
Méthodes De Préparation
La synthèse de la 5-bromo-N'-[(E)-(4-méthoxyphényl)méthylidène]-3-phényl-1H-indole-2-carbohydrazide implique généralement la réaction de condensation du 5-bromo-3-méthoxysalicylaldéhyde avec la 4-méthoxybenzohydrazide . La réaction est effectuée sous reflux en présence d'un solvant approprié tel que l'éthanol ou le méthanol. Le produit est ensuite purifié par recristallisation. Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires, mais à plus grande échelle avec des conditions réactionnelles optimisées pour augmenter le rendement et la pureté.
Analyse Des Réactions Chimiques
Ce composé subit différents types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé à l'aide d'oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : L'atome de brome dans le composé peut être substitué par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Condensation : Le composé peut subir d'autres réactions de condensation avec d'autres aldéhydes ou cétones pour former des structures plus complexes.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des catalyseurs acides ou basiques, des solvants appropriés et des températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
La 5-bromo-N'-[(E)-(4-méthoxyphényl)méthylidène]-3-phényl-1H-indole-2-carbohydrazide présente plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 5-bromo-N'-[(E)-(4-méthoxyphényl)méthylidène]-3-phényl-1H-indole-2-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
5-bromo-N’-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-N’-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Les composés similaires à la 5-bromo-N'-[(E)-(4-méthoxyphényl)méthylidène]-3-phényl-1H-indole-2-carbohydrazide comprennent :
- N'-[(E)-(5-bromo-2-hydroxy-3-méthoxyphényl)méthylidène]-4-méthoxybenzohydrazide
- 4-{[1-(5-bromo-2-hydroxy-3-méthoxyphényl)méthylidène]amino}-1-méthyl-2-phényl-1,2-dihydropyrazol-3-one
Ces composés partagent des caractéristiques structurales similaires, mais diffèrent par leurs groupes fonctionnels spécifiques et leur structure moléculaire globale. La singularité de la 5-bromo-N'-[(E)-(4-méthoxyphényl)méthylidène]-3-phényl-1H-indole-2-carbohydrazide réside dans sa combinaison spécifique de groupes fonctionnels, ce qui peut conférer des activités biologiques et une réactivité chimique uniques.
Propriétés
Formule moléculaire |
C23H18BrN3O2 |
|---|---|
Poids moléculaire |
448.3 g/mol |
Nom IUPAC |
5-bromo-N-[(E)-(4-methoxyphenyl)methylideneamino]-3-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H18BrN3O2/c1-29-18-10-7-15(8-11-18)14-25-27-23(28)22-21(16-5-3-2-4-6-16)19-13-17(24)9-12-20(19)26-22/h2-14,26H,1H3,(H,27,28)/b25-14+ |
Clé InChI |
IQQPXTGQJUACIQ-AFUMVMLFSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=C(N2)C=CC(=C3)Br)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=C(N2)C=CC(=C3)Br)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


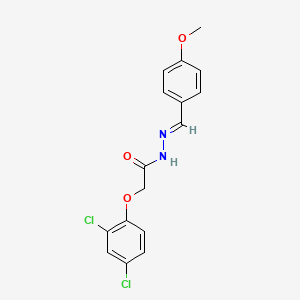
![2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)

![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)
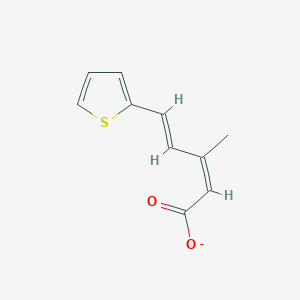
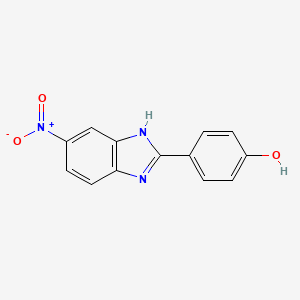
![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)
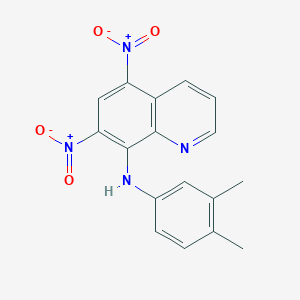
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)
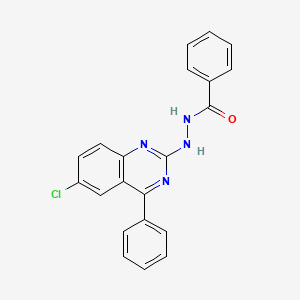

![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)
![6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]](/img/structure/B11709073.png)
